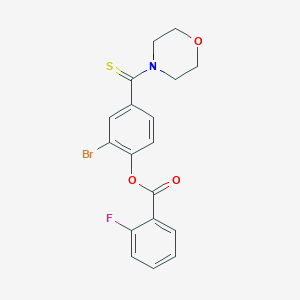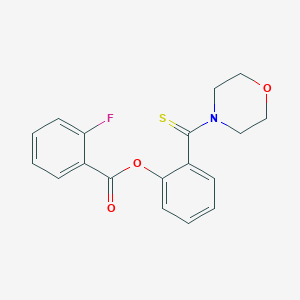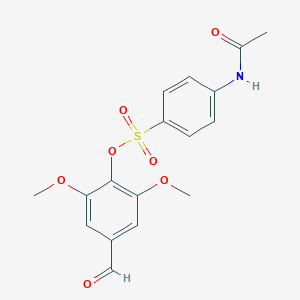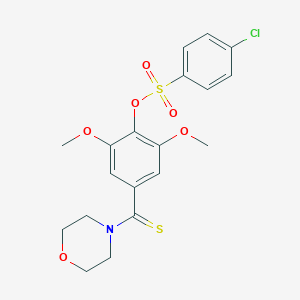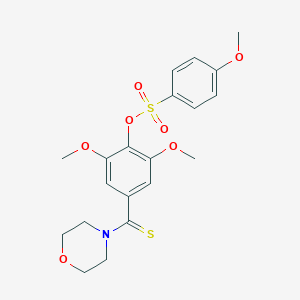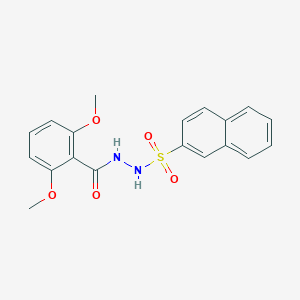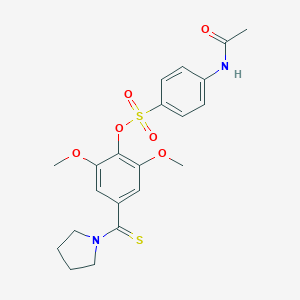![molecular formula C14H11ClO5S B306356 Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate, also known as Methyl 4-(p-toluenesulfonyloxy)benzoate, is a chemical compound with the molecular formula C15H13ClO4S. It is a white crystalline powder that is commonly used in scientific research for its biochemical and physiological effects.
Mechanism of Action
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate inhibits the activity of enzymes by binding to their active sites and preventing their normal function. This results in changes in the levels of neurotransmitters in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for learning and memory. It also decreases the levels of serotonin and norepinephrine, which are important for mood regulation.
Advantages and Limitations for Lab Experiments
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it useful for studying their function. It is also relatively easy to synthesize, making it readily available for research purposes. However, it also has some limitations. It has been shown to have some toxicity in animal studies, which may limit its use in some experiments. Additionally, its effects on behavior and cognition may make it difficult to interpret results in some experiments.
Future Directions
There are several future directions for research on Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate. One area of research could be its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to increase acetylcholine levels in the brain may make it a useful treatment for these disorders. Another area of research could be its potential as a tool for studying the function of enzymes involved in neurotransmitter regulation. Its potent inhibitory effects could be useful for studying these enzymes in more detail. Finally, further research could be done to determine the safety and toxicity of Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate in animal and human studies.
Synthesis Methods
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate is commonly synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and methyl 4-hydroxybenzoate in the presence of a base such as triethylamine. This reaction results in the formation of Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate as a white crystalline powder.
Scientific Research Applications
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate is commonly used in scientific research for its biochemical and physiological effects. It is known to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are important in the regulation of neurotransmitters in the brain, and their inhibition can lead to changes in behavior and cognition.
properties
Product Name |
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate |
|---|---|
Molecular Formula |
C14H11ClO5S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C14H11ClO5S/c1-19-14(16)10-2-6-12(7-3-10)20-21(17,18)13-8-4-11(15)5-9-13/h2-9H,1H3 |
InChI Key |
YOIVRGDQSHAJIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




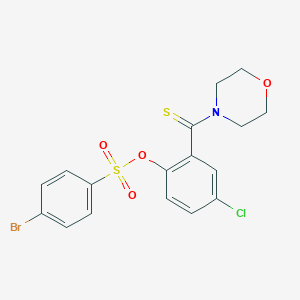
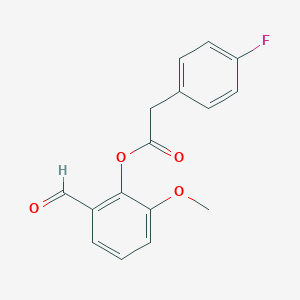


![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
